molecular formula C17H14Cl2F2N2O B5731469 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine

1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine

Cat. No. B5731469
M. Wt: 371.2 g/mol
InChI Key: XKEVIVYMQKIHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine, also known as M100907, is a selective antagonist of the serotonin 5-HT2A receptor. It is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine involves its selective binding to the serotonin 5-HT2A receptor. By binding to this receptor, 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine blocks the action of serotonin, a neurotransmitter that is involved in a variety of physiological processes. This blockade results in the modulation of various physiological and behavioral responses.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the prefrontal cortex, which is involved in decision-making, working memory, and attention. 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine has also been shown to modulate the activity of the visual cortex, which is involved in visual perception. Additionally, 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine has been shown to modulate the activity of the hippocampus, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine is its high selectivity for the serotonin 5-HT2A receptor. This selectivity allows for more precise investigations into the role of this receptor in various physiological processes. However, one limitation of 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine is its potential to interact with other receptors or neurotransmitters, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine. One direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Another direction is the investigation of its potential as a tool for the study of the serotonin 5-HT2A receptor and its role in various physiological processes. Additionally, the development of more selective and potent antagonists of the serotonin 5-HT2A receptor may lead to further insights into the role of this receptor in health and disease.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine is a selective antagonist of the serotonin 5-HT2A receptor that has been extensively studied for its potential applications in the field of neuroscience. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Future studies into the potential therapeutic applications of 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine and the development of more selective and potent antagonists of the serotonin 5-HT2A receptor may lead to further insights into the role of this receptor in health and disease.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine involves a series of chemical reactions that result in the formation of the final compound. The process typically begins with the reaction of 3,4-dichloroaniline with 2,6-difluorobenzoyl chloride, which forms 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine intermediate. This intermediate is then converted to 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine through further chemical reactions.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes, including mood regulation, cognition, and perception. 1-(3,4-dichlorophenyl)-4-(2,6-difluorobenzoyl)piperazine has been used in numerous studies to investigate the role of the 5-HT2A receptor in these processes.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O/c18-12-5-4-11(10-13(12)19)22-6-8-23(9-7-22)17(24)16-14(20)2-1-3-15(16)21/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVIVYMQKIHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dichlorophenyl)piperazin-1-yl](2,6-difluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.